molecular formula C19H15N7O3S B14930262 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14930262
M. Wt: 421.4 g/mol
InChI Key: AOHPHDHOXUMCRA-UHFFFAOYSA-N
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Description

2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It features a unique combination of pyrazole, furan, and triazolo-pyrimidine moieties, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring is typically synthesized via the reaction of hydrazine with 1,3-diketones, followed by nitration. The furan ring can be synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones. The triazolo-pyrimidine moiety is formed through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carbonyl or carboxyl groups .

Scientific Research Applications

2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving heterocyclic compounds.

    Medicine: The compound has potential therapeutic applications due to its unique structure, which may interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H15N7O3S

Molecular Weight

421.4 g/mol

IUPAC Name

4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H15N7O3S/c27-26(28)11-7-21-24(8-11)9-12-5-6-14(29-12)17-22-18-16-13-3-1-2-4-15(13)30-19(16)20-10-25(18)23-17/h5-8,10H,1-4,9H2

InChI Key

AOHPHDHOXUMCRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-]

Origin of Product

United States

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